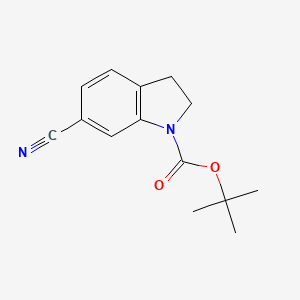
1-Boc-6-cyano-2,3-dihydro-indole
Vue d'ensemble
Description
1-Boc-6-cyano-2,3-dihydro-indole, also known as tert-butyl 6-cyano-1-indolinecarboxylate, is a chemical compound with the molecular formula C14H16N2O2 . It has a molecular weight of 244.29 g/mol . It is a white solid in physical form .
Molecular Structure Analysis
The InChI code for 1-Boc-6-cyano-2,3-dihydro-indole is1S/C14H16N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-5,8H,6-7H2,1-3H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
1-Boc-6-cyano-2,3-dihydro-indole is a white solid . It has a molecular weight of 244.29 g/mol and a molecular formula of C14H16N2O2 .Applications De Recherche Scientifique
Synthesis and Functionalization of Indoles
Indoles, including derivatives like 1-Boc-6-cyano-2,3-dihydro-indole, are crucial scaffolds in pharmaceuticals, agrochemicals, and biologically active molecules. The palladium-catalyzed reactions have significantly impacted the synthesis of indoles, offering routes to fine chemicals and intermediates with higher efficiency and less waste compared to classical methods. This approach is part of a broader array of strategies for constructing indole nuclei, demonstrating the versatility and importance of indole chemistry in organic synthesis (Cacchi & Fabrizi, 2005).
Photocatalytic Dearomative Cycloaddition
Research on indole and indoline rings, key pharmacophoric units in many drugs and bioactive molecules, has led to innovative photocatalytic [2+2] cycloaddition methods. These techniques enable the construction of cyclobutane-fused scaffolds, enhancing molecular complexity and diversity for drug discovery applications. The reaction showcases the broad applicability of indole substrates, including azaindoles, to generate unique, functionalized structures with potential pharmacological applications (Oderinde et al., 2020).
Diverse Functionalization through Organolithium Addition
A novel synthetic pathway has been developed for creating diversely functionalized indoles, utilizing Boc-protected ortho-aminostyrenes. This method employs alkyllithium addition to generate lithiated intermediates, which, upon reaction with electrophiles, facilitate ring closure and dehydration, yielding various substituted indoles. This technique exemplifies the innovative approaches to indole synthesis, enabling the creation of compounds with varied substitutions and potential utility in further chemical modifications and pharmaceutical development (Coleman & O’Shea, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 6-cyano-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPWHKPORLOWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B1523195.png)
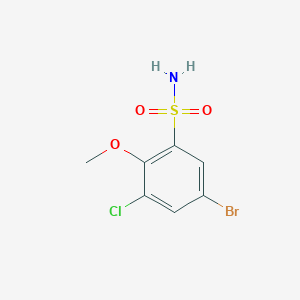
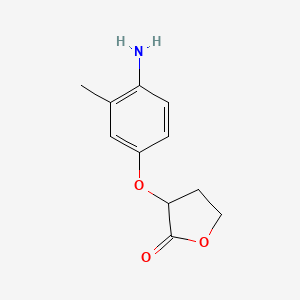
![1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol](/img/structure/B1523201.png)
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B1523202.png)
![1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523204.png)
![{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1523205.png)

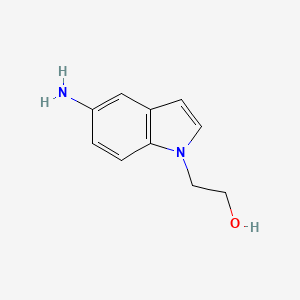
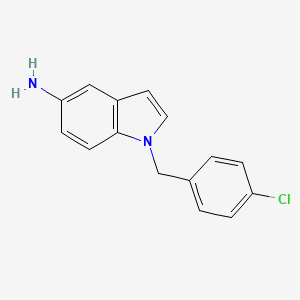
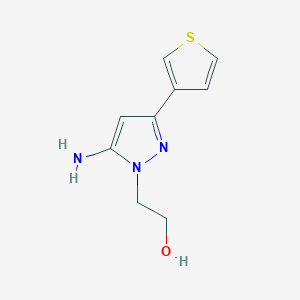
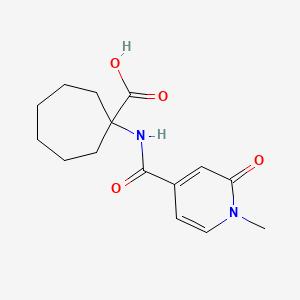
![3-Amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1523215.png)